molecular formula C17H17NO5S B5632005 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid

Katalognummer: B5632005
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: ZBNZWZYESIBBIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid is a synthetic organic compound of significant interest in research and development, particularly within medicinal chemistry. This compound features a 3,4-dihydroisoquinoline moiety linked via a sulfonyl group to a 2-methoxybenzoic acid scaffold. Compounds with the 3,4-dihydroisoquinolin-2(1H)-yl group have been investigated in scientific research for their potential interaction with biological targets relevant to cognitive disorders, such as Parkinson's disease . The integration of the sulfonyl group enhances the molecule's potential as a versatile building block in organic synthesis, facilitating the creation of more complex molecules for various research applications . Similarly, the 2-methoxybenzoic acid component is a known chemical entity used in research settings . The primary value of this reagent lies in its use as a key intermediate for researchers developing novel chemical entities. Its structural features make it suitable for exploring structure-activity relationships (SAR) and for synthesizing libraries of compounds for screening purposes. As with all materials of this nature, this compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-16-7-6-14(10-15(16)17(19)20)24(21,22)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZWZYESIBBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331167
Record name 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

170287-75-9
Record name 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine. Finally, the methoxybenzoic acid moiety is introduced through esterification or direct coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that derivatives of isoquinoline, including the title compound, exhibit significant anticonvulsant properties. In studies evaluating various compounds for their efficacy against seizures, certain isoquinoline derivatives showed promising results:

  • Testing Methods: The maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test were utilized to assess anticonvulsant activity.
  • Findings: Compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid demonstrated protective effects against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .

Neuroprotective Effects

The compound's structure suggests it may interact with neuroreceptors or enzymes involved in neuroprotection:

  • Mechanism of Action: Preliminary studies indicate that isoquinoline derivatives can modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration.
  • Case Studies: Research on related compounds has shown that they can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Some studies have suggested that compounds containing the isoquinoline structure possess antimicrobial properties:

  • Evaluation Methods: Various assays have been conducted to determine the effectiveness of these compounds against bacterial strains.
  • Results: While specific data on the title compound is limited, related derivatives have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials: Common precursors include substituted benzoic acids and sulfonamides.
  • Characterization Techniques: The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Wirkmechanismus

The mechanism of action of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, while the methoxybenzoic acid moiety can enhance binding affinity through additional hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues Targeting AKR1C3

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid (Compound from )
  • Structure: Benzoic acid substituted with a 3,4-dihydroisoquinoline sulfonyl group at position 3.
  • Activity: Exhibits low nanomolar (nM) potency against AKR1C3 with 1,500-fold selectivity over AKR1C2 .
  • Binding Mode: Crystal structures reveal the carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide positions the dihydroisoquinoline in a hydrophobic subpocket (SP1) .
  • SAR Insights: Substituents on the dihydroisoquinoline ring (e.g., small alkyl groups) enhance potency by optimizing hydrophobic interactions .
5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic Acid (Target Compound)
  • Key Structural Differences: Methoxy group at position 2 and sulfonyl-dihydroisoquinoline at position 5 (vs. position 3 in the above analogue).
  • Hypothesized Effects :
    • The methoxy group may introduce steric hindrance or electronic effects that alter binding to AKR1C3.
    • Positional isomerism (5- vs. 3-substitution) could shift interactions with key residues like Tyr216, Phe311, and His119 in AKR1C3 .
Other AKR1C3-Targeting Analogues
  • Compound 38 (from ): A derivative of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid. Molecular dynamics simulations show its dihydroisoquinoline moiety adopts an "Inward" conformation in AKR1C3’s SP1 pocket, but interactions with AKR1C2 remain uncharacterized .
  • Analogues C-6 and C-7 (from ): Designed NSAID derivatives with enhanced hydrophobic interactions in AKR1C3’s active site. Their increased interaction energy suggests improved binding compared to earlier scaffolds .

Derivatives Targeting Butyrylcholinesterase (BChE)

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives ()
  • Structure: Methyl linker instead of sulfonyl, connecting dihydroisoquinoline to benzoic acid.
  • Activity : Compounds 9 and 23 inhibit BChE with IC50 values in the micromolar range and exhibit anti-Aβ aggregation properties. Their dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS) is confirmed via molecular docking .
  • Key Difference : The sulfonyl group in the target compound may reduce BChE affinity due to increased polarity but improve selectivity for AKR1C3.

Compounds with Amide or Ester Modifications

N-(2-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 23, )
  • Structure: Benzamide derivative with a dihydroisoquinoline-methyl group.
  • Activity : Demonstrates BChE inhibition (IC50 = 1.2 µM) and neuroprotective effects against Aβ-induced toxicity .
  • Comparison : Amide derivatives generally show lower metabolic stability compared to sulfonamides, which may limit their therapeutic utility.

Data Table: Comparative Analysis of Key Compounds

Compound Name Target Enzyme IC50/Activity Selectivity Key Structural Features Reference
3-(3,4-Dihydroisoquinolin-2-ylsulfonyl)benzoic acid AKR1C3 Low nM 1,500-fold over AKR1C2 3-Sulfonyl, no methoxy
5-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid AKR1C3 (hypothetical) N/A* Pending 5-Sulfonyl, 2-methoxy N/A
4-((3,4-Dihydroisoquinolin-2-yl)methyl)benzoic acid derivatives BChE 0.8–2.5 µM >100-fold over AChE Methyl linker, amide/ester modifications
Analogues C-6 and C-7 (NSAID derivatives) AKR1C3 Improved vs. lead Enhanced hydrophobic interactions Carboxylate retained, optimized substituents

Research Findings and Mechanistic Insights

  • AKR1C3 Inhibition: The 3,4-dihydroisoquinoline sulfonyl group is critical for binding to AKR1C3’s SP1 pocket, while the carboxylate interacts with catalytic residues. Positional changes (e.g., 3- vs. 5-substitution) may alter hydrogen bonding and π-π stacking with Tyr219 and Phe311 .
  • Selectivity Drivers : Sulfonyl-linked compounds show higher selectivity for AKR1C3 over AKR1C2 compared to methyl-linked derivatives, likely due to differences in SP1 pocket topology .
  • Neuroprotective Potential: BChE inhibitors with anti-Aβ aggregation activity (e.g., ’s compounds) highlight the therapeutic versatility of dihydroisoquinoline derivatives, though target specificity varies with structural modifications .

Biologische Aktivität

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of the aldo-keto reductase family member AKR1C3. This enzyme is implicated in several hormone-dependent malignancies, including prostate and breast cancer. The following sections will detail the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

The primary biological activity of this compound stems from its role as a selective inhibitor of AKR1C3. This enzyme catalyzes the reduction of steroid hormones and plays a crucial role in the metabolism of various substrates involved in cancer progression. Inhibition of AKR1C3 can lead to reduced levels of active hormones that promote tumor growth.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of this compound can significantly impact its inhibitory potency. For instance, a study indicated that the compound demonstrated low nanomolar potency against AKR1C3 with an isoform selectivity ratio exceeding 1500-fold compared to its isoform AKR1C2 . The carboxylate group is critical for binding within the enzyme's oxyanion hole, while the sulfonamide moiety aids in positioning the dihydroisoquinoline moiety into a hydrophobic pocket adjacent to the active site .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AKR1C3 metabolism of known substrates. The potency was assessed using various cellular assays, which confirmed that small structural modifications could enhance inhibitory effects. For example, certain analogs showed improved activity due to favorable interactions within the enzyme's active site .

Table 1: Inhibitory Potency of Various Compounds Against AKR1C3

Compound NameIC50 (nM)Selectivity Ratio (AKR1C3/AKR1C2)
This compound<10>1500
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid<10>1500
Modified Analog A50100
Modified Analog B20500

Table 2: Key Structural Features Influencing Activity

Structural FeatureImportance
Carboxylate GroupCritical for binding
Sulfonamide MoietyEnhances binding affinity
Dihydroisoquinoline MoietyProvides hydrophobic interactions

Case Study 1: Inhibition of Prostate Cancer Growth

A study highlighted the effectiveness of this compound in reducing prostate cancer cell proliferation. The compound was shown to inhibit AKR1C3 activity significantly, leading to decreased levels of dihydrotestosterone (DHT), a potent androgen associated with prostate cancer progression. The results indicated a potential therapeutic application for this compound in treating castration-resistant prostate cancer (CRPC) .

Case Study 2: Selectivity Mechanism Elucidation

An advanced computational study utilized molecular dynamics simulations and energy decomposition analyses to elucidate the selectivity mechanism of this compound towards AKR1C3 over AKR1C2. The findings revealed distinct binding modes within each isoform's active site, which contributed to the high selectivity observed in biological assays .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid?

  • Methodology :

  • Step 1 : Start with functionalized dihydroisoquinoline precursors (e.g., 7-hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives) to introduce the sulfonyl group via nucleophilic substitution or coupling reactions .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance sulfonylation efficiency. For example, use anhydrous DMF as a solvent at 60–80°C for 12–24 hours to minimize side reactions .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonylated product. Confirm purity via TLC or HPLC (>95%) .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the methoxy group (δ ~3.8–4.0 ppm for 1H^1H), sulfonyl protons (δ ~7.5–8.5 ppm), and dihydroisoquinoline backbone (δ ~2.5–3.5 ppm for CH2_2 groups) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1150–1350 cm1^{-1}, carboxylic acid O-H at ~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected for C17_{17}H16_{16}N2_2O5_5S: 384.0822) .

Advanced Research Questions

Q. How does the dihydroisoquinoline moiety influence the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs with modified dihydroisoquinoline rings (e.g., substituents at positions 3,4 or saturation levels) and compare their enzyme inhibition profiles (e.g., IC50_{50} values against serine proteases or kinases) .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions between the dihydroisoquinoline group and target proteins (e.g., hydrophobic pockets or π-π stacking with aromatic residues) .
  • Key Finding : The rigidity of the dihydroisoquinoline scaffold enhances binding affinity to enzymes by reducing conformational entropy loss during target engagement .

Q. What experimental strategies are recommended to resolve contradictions in solubility data for sulfonylated benzoic acids?

  • Methodology :

  • Solubility Profiling :
  • Test solubility in buffered solutions (pH 1.2–7.4) using shake-flask methods with HPLC quantification. For example, observe reduced solubility at acidic pH due to protonation of the carboxylic acid group .
  • Compare experimental data with computational predictions (e.g., ALOGPS or SwissADME) to identify discrepancies caused by aggregation or polymorphic forms .
  • Mitigation : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzoic acid ring or use co-solvents (e.g., PEG-400) to improve aqueous solubility for in vitro assays .

Q. How can researchers design in vitro models to study the compound’s mechanism of enzyme inhibition?

  • Methodology :

  • Kinetic Assays :
  • Perform time-dependent inhibition studies using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase). Monitor fluorescence intensity (λex_{\text{ex}}=380 nm, λem_{\text{em}}=460 nm) to calculate kcat/Kmk_{\text{cat}}/K_m .
  • Use reversible vs. irreversible inhibition models (e.g., pre-incubation with the compound) to distinguish binding modes .
  • Cellular Models :
  • Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay) to establish non-toxic concentrations (<10 µM) before evaluating target modulation (e.g., Western blot for downstream signaling proteins) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.